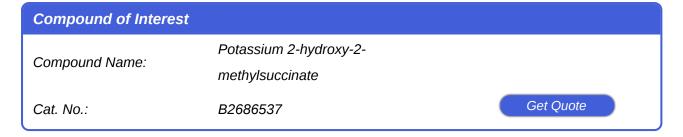


# A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-methylsuccinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-hydroxy-2-methylsuccinate, the core component of **Potassium 2-hydroxy-2-methylsuccinate**. This endogenous metabolite, also known as citramalic acid, is of increasing interest in various scientific fields. This document outlines the key experimental protocols and presents the corresponding data in a structured format to facilitate understanding and further research.

## **Chemical and Physical Properties**

The fundamental properties of 2-hydroxy-2-methylsuccinic acid are summarized in the table below. These data are crucial for its identification and characterization.



Property	Value
Molecular Formula	C5H8O5
Molecular Weight	148.11 g/mol
CAS Number	597-44-4
Melting Point	119 °C
Boiling Point	295.2 ± 25.0 °C (Predicted)
Density	1.513 ± 0.06 g/cm <sup>3</sup> (Predicted)
рКа	3.65 ± 0.28 (Predicted)
Appearance	White to off-white solid

## **Spectroscopic Data for Structural Confirmation**

Spectroscopic techniques are paramount in the definitive identification and structural elucidation of organic molecules. Below are the key spectroscopic data for 2-hydroxy-2-methylsuccinic acid.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectral Data (500 MHz, D<sub>2</sub>O, 298K)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.68	d	1H	H-3a
2.54	d	1H	H-3b
1.32	S	3Н	-СН₃

<sup>&</sup>lt;sup>13</sup>C NMR Spectral Data (125 MHz, D<sub>2</sub>O, 298K)



Chemical Shift (ppm)	Assignment
181.3	C-4 (COOH)
178.9	C-1 (COOH)
73.1	C-2 (C-OH)
46.5	C-3 (-CH <sub>2</sub> -)
24.9	-СН₃

#### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

Precursor Ion (m/z)	Collision Energy	Product lons (m/z)
147.0 [M-H] <sup>-</sup>	Varies	129.0, 101.0, 87.0, 85.0, 73.0, 59.0

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key analytical techniques used in the structural elucidation of 2-hydroxy-2-methylsuccinate.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- Weigh approximately 5-10 mg of 2-hydroxy-2-methylsuccinic acid.
- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D2O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, vortex the tube gently.



#### Data Acquisition:

- Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).
- ¹H NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Solvent: D<sub>2</sub>O.
  - Temperature: 298 K.
  - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
  - Relaxation Delay: 1-2 seconds.
- 13C NMR:
  - Pulse Program: Proton-decoupled <sup>13</sup>C experiment.
  - Solvent: D<sub>2</sub>O.
  - Temperature: 298 K.
  - Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C).
  - Relaxation Delay: 2-5 seconds.

#### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

#### Sample Preparation:

- Prepare a stock solution of 2-hydroxy-2-methylsuccinic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the initial mobile phase.
- Filter the sample through a 0.22 μm syringe filter before injection.

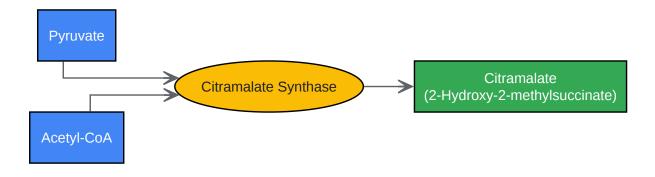


#### LC-MS/MS System and Conditions:

- LC System: Shimadzu LCMS-8040 or a comparable system.
- Column: InertSustain C18 (150 mm × 2.1 mm, 3 μm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure proper separation (e.g., start with a low percentage of B and gradually increase).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

## **Biosynthetic Pathway of Citramalate**

2-Hydroxy-2-methylsuccinate (citramalate) is synthesized in various organisms through a specific metabolic pathway. Understanding this pathway is crucial for researchers in drug development and metabolic engineering.



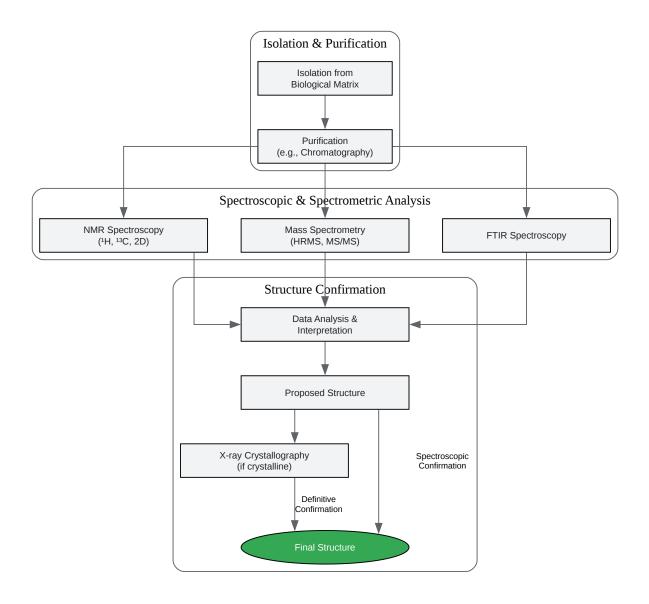


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**Figure 1.** Biosynthesis of citramalate from pyruvate and acetyl-CoA.

# **Experimental Workflow for Structural Elucidation**

The process of elucidating the structure of a novel or isolated compound follows a logical progression of experiments.





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Figure 2. General workflow for the structural elucidation of an organic compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics. While comprehensive, this document does not contain specific experimental data for **Potassium 2-hydroxy-2-methylsuccinate**, as the detailed published data primarily pertains to its parent acid. Furthermore, to the best of our knowledge, a crystal structure for this compound has not been reported in the publicly available literature.

 To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-methylsuccinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2686537#potassium-2-hydroxy-2-methylsuccinate-structural-elucidation]

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